molecular formula C13H17N3O B603288 6-amino-3-(3-methylbutyl)quinazolin-4(3H)-one CAS No. 900513-17-9

6-amino-3-(3-methylbutyl)quinazolin-4(3H)-one

Cat. No. B603288
CAS RN: 900513-17-9
M. Wt: 231.29g/mol
InChI Key: KVSYDCWEOZGBND-UHFFFAOYSA-N
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Description

6-amino-3-(3-methylbutyl)quinazolin-4(3H)-one, also known as 6-AMQ, is a heterocyclic aromatic compound with a wide range of potential applications. It is an important intermediate in the synthesis of a variety of pharmaceuticals, pesticides, and other organic compounds. 6-AMQ is an important component of many complex organic molecules, and its unique structure and properties make it a valuable tool in the synthesis of complex molecules.

Scientific Research Applications

DNA Interaction and Anticancer Applications

Research indicates the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, showing photo-activity towards plasmid DNA under UV irradiation, suggesting potential in developing photo-chemo or photodynamic therapeutics. These compounds have been recognized as “privileged” pharmacophores for anticancer and antimicrobial activities, offering insights into manipulating photosensitization for drug development (Mikra et al., 2022).

Anticancer Vascular Targeting

Another study outlines the synthesis of 2-methyl-3H-quinazolin-4-one derivatives, including the anticancer vascular targeting clinical candidate verubulin. This highlights the molecule's significance in anticancer drug synthesis through newly adapted methodology, presenting a pathway for efficient drug development (Lockman et al., 2012).

Anticonvulsant Activity

A design and synthesis effort produced novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one compounds, evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test. This study highlights the therapeutic potential of such compounds in epilepsy treatment, with specific derivatives showing significant protective effects in mice (Kumar et al., 2011).

Herbicidal Activity

Quinazolin-4-ones with phenoxy-methyl substituents have been synthesized and evaluated for herbicidal activity, demonstrating significant phytotoxicity against model plants. This research suggests these compounds' utility as plant hormone inhibitors, offering a new class of herbicides with potential environmental benefits (Aibibuli et al., 2012).

Antimicrobial and Antifungal Activities

Research exploring the synthesis of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones has demonstrated these compounds' significant antibacterial and antifungal activities. Such findings underscore the role of quinazolin-4-one derivatives in developing new antimicrobial agents to combat drug-resistant pathogens (Alagarsamy et al., 2007).

properties

IUPAC Name

6-amino-3-(3-methylbutyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(2)5-6-16-8-15-12-4-3-10(14)7-11(12)13(16)17/h3-4,7-9H,5-6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSYDCWEOZGBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=NC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250984
Record name 6-Amino-3-(3-methylbutyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

900513-17-9
Record name 6-Amino-3-(3-methylbutyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900513-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-(3-methylbutyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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